6-(Thiophen-3-yl)pyridazine-3-thiol
Overview
Description
6-(Thiophen-3-yl)pyridazine-3-thiol is a heterocyclic organic compound featuring a thiophene ring attached to a pyridazine ring at the 3-position, with a thiol group (-SH) at the 6-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene-3-carboxaldehyde and hydrazine hydrate.
Reaction Steps: The initial step involves the condensation of thiophene-3-carboxaldehyde with hydrazine hydrate to form a hydrazone derivative. This intermediate is then cyclized under acidic conditions to form the pyridazine ring. Subsequent thiolation at the 6-position completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The pyridazine ring can undergo reduction to form a pyridazinylamine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halides (e.g., chlorides, bromides) in the presence of a base.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed by further oxidation of the disulfide.
Pyridazinylamines: Resulting from the reduction of the pyridazine ring.
Scientific Research Applications
Chemistry: 6-(Thiophen-3-yl)pyridazine-3-thiol is used as a building block in the synthesis of more complex organic molecules. Its thiol group makes it a versatile reagent for forming disulfides and thioethers. Biology: The compound has shown potential as a bioactive molecule in drug discovery, particularly in the development of new therapeutic agents targeting various diseases. Medicine: Research is ongoing to explore its use in medicinal chemistry, including its potential as an antimicrobial or anticancer agent. Industry: The compound is used in the production of materials with specific electronic or optical properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 6-(Thiophen-3-yl)pyridazine-3-thiol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
6-(Thiophen-3-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside: A nucleoside analog with potential antiviral and anticancer properties.
6-(Thiophen-3-yl)nicotinonitrile: A compound used in the synthesis of various pharmaceuticals and agrochemicals.
6-(Thiophen-3-yl)-1H-indole: A compound with applications in materials science and organic synthesis.
This comprehensive overview highlights the significance of 6-(Thiophen-3-yl)pyridazine-3-thiol in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-thiophen-3-yl-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSHMRSHBNTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NN=C1C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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